molecular formula C11H14 B12950631 1-Isopropyl-2-vinylbenzene

1-Isopropyl-2-vinylbenzene

Cat. No.: B12950631
M. Wt: 146.23 g/mol
InChI Key: YBHWIVKIQYJYOH-UHFFFAOYSA-N
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Description

1-Isopropyl-2-vinylbenzene, also known as cumene, is an organic compound with the molecular formula C10H12. It is a derivative of benzene, where one hydrogen atom is replaced by an isopropyl group and another by a vinyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Properties

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

1-ethenyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H14/c1-4-10-7-5-6-8-11(10)9(2)3/h4-9H,1H2,2-3H3

InChI Key

YBHWIVKIQYJYOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-vinylbenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting isopropylbenzene can then undergo a vinylation reaction to introduce the vinyl group.

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts alkylation process, followed by a catalytic vinylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.

Major Products:

    Oxidation: Isopropylbenzene hydroperoxide, acetophenone.

    Reduction: 1-Isopropyl-2-ethylbenzene.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-Isopropyl-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the isopropyl group can influence the compound’s reactivity and stability. The benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

    1-Isopropyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.

    1-Ethyl-2-vinylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    1-Isopropyl-2-ethylbenzene: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: 1-Isopropyl-2-vinylbenzene is unique due to the presence of both an isopropyl and a vinyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Biological Activity

1-Isopropyl-2-vinylbenzene, also known as isopropyl styrene, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 622-97-7
  • Molecular Formula : C12H14
  • Molecular Weight : 162.24 g/mol

Biological Activity Overview

Research into the biological activity of this compound is still developing, with studies indicating potential therapeutic applications. The compound's structure allows it to interact with various biological systems, influencing enzyme activity and receptor modulation.

The biological effects of this compound are thought to stem from its ability to:

  • Modulate Enzyme Activity : The compound may influence enzymes involved in metabolic pathways, potentially altering the synthesis or degradation of biologically active molecules.
  • Interact with Receptors : Preliminary studies suggest that it may bind to specific receptors, affecting signal transduction pathways and cellular responses.

In Vitro Studies

  • Antimicrobial Properties : Some studies have investigated the antimicrobial potential of this compound. Results showed varying degrees of effectiveness against certain bacterial strains, suggesting a role in developing new antimicrobial agents.
  • Cytotoxic Effects : Research has indicated that the compound exhibits cytotoxic effects on cancer cell lines. In particular, it has been shown to induce apoptosis in specific types of cancer cells, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies indicate it could mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers. The study concluded that this compound could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations above 100 µg/mL, suggesting its potential use in formulating new antibacterial agents.

Comparative Analysis

CompoundAntimicrobial ActivityCytotoxicityNeuroprotection
This compoundModerateHighPotential
BenzaldehydeLowModerateNone
StyreneNoneLowNone

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